molecular formula C24H18BrN B1280392 4-Bromo-4'-(diphenylamino)biphenyl CAS No. 202831-65-0

4-Bromo-4'-(diphenylamino)biphenyl

Cat. No.: B1280392
CAS No.: 202831-65-0
M. Wt: 400.3 g/mol
InChI Key: NKCKVJVKWGWKRK-UHFFFAOYSA-N
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Biochemical Analysis

Cellular Effects

The effects of 4-Bromo-4’-(diphenylamino)biphenyl on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, 4-Bromo-4’-(diphenylamino)biphenyl can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, 4-Bromo-4’-(diphenylamino)biphenyl exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . This compound can also inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, 4-Bromo-4’-(diphenylamino)biphenyl can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-4’-(diphenylamino)biphenyl can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 4-Bromo-4’-(diphenylamino)biphenyl is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of 4-Bromo-4’-(diphenylamino)biphenyl vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . At high doses, 4-Bromo-4’-(diphenylamino)biphenyl can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity .

Metabolic Pathways

4-Bromo-4’-(diphenylamino)biphenyl is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which catalyze its biotransformation into various metabolites . These metabolic reactions can affect the compound’s activity and toxicity. Additionally, 4-Bromo-4’-(diphenylamino)biphenyl can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, 4-Bromo-4’-(diphenylamino)biphenyl is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, 4-Bromo-4’-(diphenylamino)biphenyl may be transported into the nucleus, where it can interact with nuclear proteins and influence gene expression .

Subcellular Localization

The subcellular localization of 4-Bromo-4’-(diphenylamino)biphenyl is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-4’-(diphenylamino)biphenyl can be synthesized through a palladium-catalyzed cross-coupling reaction. One common method involves the reaction of 4-bromo-4’-iodobiphenyl with diphenylamine in the presence of a palladium catalyst, such as Pd(dppf)Cl2.CH2Cl2, and a base like t-BuONa . The reaction is typically carried out in a solvent like toluene under a nitrogen atmosphere and refluxed overnight .

Industrial Production Methods

Industrial production of 4-Bromo-4’-(diphenylamino)biphenyl follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’-(diphenylamino)biphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted biphenyl derivatives.

    Oxidation Reactions: Products include N-oxides of the diphenylamino group.

    Reduction Reactions: Products include reduced amine derivatives.

Comparison with Similar Compounds

Properties

IUPAC Name

4-(4-bromophenyl)-N,N-diphenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrN/c25-21-15-11-19(12-16-21)20-13-17-24(18-14-20)26(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCKVJVKWGWKRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30462132
Record name 4-Bromo-4'-(diphenylamino)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202831-65-0
Record name 4-Bromo-4'-(diphenylamino)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of (4-(diphenylamino)phenyl)boronic acid (1.5 g, 5.19 mmol), 4-iodo-1-bromobenzene (1.33 g, 4.71 mmol), Na2CO3 (1.78 g, 16.8 mmol) and Pd(PPh3)4 (0.163 g, 0.141 mmol) in THF/H2O (28 mL/17 mL) was degassed and the resulting mixture was heated at reflux overnight under an argon atmosphere. After cooling, the mixture was poured into dichloromethane (150 mL), then washed with water (2×150 mL) and brine (100 mL). The organic phase was dried over Na2SO4, purified with flash column chromatography (silica gel, hexanes/ethyl acetate 50:1) then recrystallized in dichloromethane/methanol to afford a white solid (Compound 35)(1.64 g, in 87% yield).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
0.163 g
Type
catalyst
Reaction Step One
Yield
87%

Synthesis routes and methods II

Procedure details

A mixture of 4-diphenylaminophenyl boronic acid (2.57 g, 8.9 mmol), 4-bromo-iodobenzene (5.03 g, 17.8 mmol), Pd(PPh3)4 (0.58 g, 0.5 mmol) and K2CO3 (3.0 g, 22 mmol) in dioxane/water (80 mL/15 mL) was degassed and heated at about 80° C. for about 20 hours. The whole was mixed with water/dichloromethane, the organic phase was collected and washed with brine, dried over Na2SO4, loaded on silica gel, and purified by flash column (hexanes to hexanes/dichloromethane 30:1). The desired fraction was collected, and concentrated to give a white solid (Compound 12), which was filtered and washed with methanol (2.70 g, in 76% yield).
Quantity
2.57 g
Type
reactant
Reaction Step One
Quantity
5.03 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.58 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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